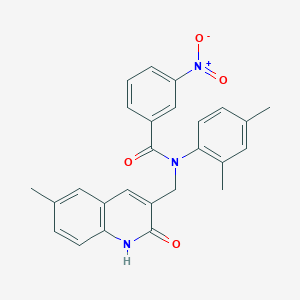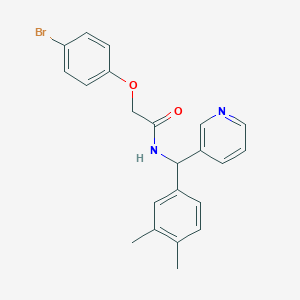
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as FTOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FTOB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide acts as an antagonist of TRPV1 by binding to a specific site on the channel, which prevents the influx of calcium ions into the cell. This inhibition of TRPV1 activity reduces the perception of pain and temperature, and may also have anti-inflammatory effects. This compound's inhibition of glutamate release is thought to occur through the modulation of voltage-gated calcium channels, which are involved in the release of neurotransmitters from neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of pain and temperature perception, and the inhibition of glutamate release from neurons. This compound has also been found to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has several advantages for use in lab experiments, including its high selectivity for TRPV1 and its ability to inhibit glutamate release from neurons. However, this compound also has some limitations, including its relatively low potency and the fact that it may interact with other channels or receptors in addition to TRPV1.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, including the development of more potent and selective TRPV1 antagonists, the investigation of this compound's potential for the treatment of neurological disorders such as epilepsy and Alzheimer's disease, and the exploration of this compound's anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of this compound's inhibition of glutamate release from neurons, which could have implications for the development of novel treatments for neurological disorders.
Métodos De Síntesis
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide can be synthesized using various methods, including the reaction of 4-fluorobenzoyl chloride with p-tolyl-3-amino-1,2,4-oxadiazole in the presence of a base, such as triethylamine. The resulting product can be further reacted with 4-methoxyphenol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to obtain this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception and thermoregulation. This compound has also been shown to inhibit the release of glutamate, an excitatory neurotransmitter, from neurons, which could have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-15-6-8-16(9-7-15)22-26-21(30-27-22)14-29-20-5-3-2-4-19(20)23(28)25-18-12-10-17(24)11-13-18/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYIPDCLSYWDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














